3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide
Description
Properties
IUPAC Name |
3-[2-(3-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NO3.BrH/c1-12-5-4-8-18(10-12)11-15(19)14-9-13-6-2-3-7-16(13)21-17(14)20;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENTRAVNDRYKC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC3=CC=CC=C3OC2=O.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the reaction of 3-[(ethylamino)methyl]-4-hydroxy-2H-chromen-2-ones with 1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridinium salts in the presence of ammonium acetate and acetic acid[_{{{CITATION{{{1{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3 ...](https://link.springer.com/article/10.1007/s00044-013-0489-4). Another approach uses 4-chloro-2-oxo-2H-chromene-3-carbaldehydes reacted with the same pyridinium salts under similar conditions[{{{CITATION{{{_1{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno4,3 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the pyridinium ring.
Substitution: : Substitution reactions at different positions on the pyridine ring or the chromen-2-one moiety can lead to a variety of products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In the medical field, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound and its derivatives can be used in the development of new materials, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding studies, it may interact with specific receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The presence of electron-donating groups (e.g., dimethylamino in ) enhances solubility but reduces thermal stability compared to the methyl-substituted target compound. Bulky aryl groups (e.g., naphthyl in ) increase molecular weight and hydrophobicity.
- Dimeric Analogues : Compounds with dual pyridinium and coumarin units (e.g., ) exhibit higher molecular weights (>600 g/mol) and superior antimicrobial activity, likely due to increased planarity and intermolecular interactions .
- Biological Activity: Carbamoyl and phenoxy-linked derivatives (e.g., ) show antifungal properties, while dimeric coumarin-pyridinium hybrids (e.g., ) demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi.
Physicochemical Properties
- Thermal Stability : The target compound and its dimeric analogue () decompose above 300°C, outperforming carbamoyl derivatives (m.p. ~190°C) due to stronger π-π stacking and ionic interactions .
- Solubility : The methyl group in the target compound marginally improves solubility in polar aprotic solvents (e.g., DMSO) compared to naphthyl-substituted derivatives .
- Spectroscopic Signatures: The coumarin C=O stretch at ~1,715 cm⁻¹ is consistent across analogues, but pyridinium proton shifts vary with substituent electronegativity (e.g., δ 8.96 ppm for coumarin-linked vs. δ 8.43 ppm for phenoxy-linked derivatives) .
Pharmacological Potential
- Antimicrobial Activity : Dimeric coumarin-pyridinium hybrids (e.g., ) inhibit Bacillus subtilis and Candida albicans at MIC values of 12.5–25 µg/mL, likely due to membrane disruption via cationic pyridinium groups .
- Enzyme Inhibition : Carbamoyl derivatives (e.g., ) exhibit acetylcholinesterase inhibition (IC₅₀ ~10 µM), hinting at possible neuropharmacological utility for the target compound .
Biological Activity
3-Methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide is a complex organic compound that belongs to the class of pyridinium derivatives. Its structure incorporates a chromene moiety, which is known for diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chromene core facilitates interactions with enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as xanthine oxidase, which is involved in oxidative stress and inflammation.
- Antioxidant Activity : The presence of the chromene moiety contributes to its ability to scavenge free radicals, reducing oxidative damage in cells.
- Cytotoxic Effects : Studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, suggesting potential use in oncology.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related chromene derivatives have shown:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (breast) | 15 | |
| Compound B | HeLa (cervical) | 10 | |
| Compound C | A549 (lung) | 12 |
These findings suggest that 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide may exhibit similar or enhanced activity against these cell lines.
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using various assays:
These results indicate a robust ability to neutralize free radicals, contributing to its potential therapeutic applications in diseases linked to oxidative stress.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Chromene Derivatives : A study investigated the structure–activity relationship (SAR) of chromene derivatives, revealing that modifications at the 4-position significantly enhance anticancer activity against various cell lines. The study concluded that the incorporation of electron-withdrawing groups increased potency.
- Xanthine Oxidase Inhibition : Another study focused on pyridine derivatives and their role as xanthine oxidase inhibitors. The results indicated that structural modifications could lead to improved inhibitory effects, supporting further exploration into similar derivatives like 3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide.
Q & A
Q. What methodologies assess the compound’s photodegradation and environmental persistence?
- Methodological Answer :
- Photolysis experiments : Exclude to UV light (λ = 254–365 nm) in quartz reactors, monitoring degradation via LC-MS.
- QSAR predictions : Estimate half-lives in soil/water compartments using EPI Suite’s BIOWIN and AOPWIN modules.
- Metabolite identification : Use high-resolution MS (Q-TOF) to detect transformation products, as in ’s environmental fate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
